molecular formula C21H30N4O2 B2687066 2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide CAS No. 862832-04-0

2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide

Cat. No. B2687066
M. Wt: 370.497
InChI Key: MPZKHFPVTOFSRU-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is often found in drugs due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The indole and piperazine rings are likely to contribute to the rigidity of the molecule, while the amide and oxoacetamide groups may participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The indole ring is also susceptible to electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent and the presence of any charged groups .

Scientific Research Applications

Radiosynthesis Applications

Radiosynthesis of Chloroacetanilide and Dichloroacetamide Derivatives : Research by Latli and Casida (1995) delves into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are crucial for studying their metabolism and mode of action. This study highlights the methodological advancements in creating high-specific-activity compounds for biochemical and environmental studies, potentially aligning with the research applications of complex acetamide derivatives (Latli & Casida, 1995).

Chemical Synthesis and Structural Analysis

Synthesis and Structural Analysis of Triazoles : Ahmed et al. (2016) presented the synthesis and crystal structure analysis of 1,4,5-trisubstituted 1,2,3-triazoles, employing a one-pot three-component strategy. This work underscores the importance of structural elucidation in developing compounds with potential biological activities, which could be analogous to the synthesis and application studies of the compound (Ahmed et al., 2016).

Antifungal Activity of Acetamide Derivatives

Broad-Spectrum Antifungal Acetamide Derivatives : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with potent antifungal activity against Candida and Aspergillus species. This discovery illustrates the therapeutic potential of acetamide derivatives in addressing fungal infections, suggesting a broader applicability of similar compounds in pharmaceutical research (Bardiot et al., 2015).

Fluorescent Probes for Carbonyl Compounds

Development of Fluorescent Probes : Houdier et al. (2000) explored the use of dansylacetamidooxyamine as a molecular probe for detecting carbonyl compounds in environmental water samples, showcasing the compound's application in analytical chemistry and environmental monitoring. This research reflects the utility of specialized acetamide derivatives in creating sensitive detection tools for scientific studies (Houdier et al., 2000).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of the indole and piperazine groups, it could have potential as a pharmaceutical compound .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-4-24-12-14-25(15-13-24)11-7-10-22-21(27)20(26)19-16(2)23(3)18-9-6-5-8-17(18)19/h5-6,8-9H,4,7,10-15H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZKHFPVTOFSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide

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